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Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621

Disclaimer: This document provides spectroscopic data for 2-
(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, 2-
(ethoxyimino)-propanedinitrile, is not well-documented in publicly available chemical
literature, with a notable absence of experimental data.[1] The structural similarity between the
two names suggests a possible typographical error in the original query. This guide focuses on
the extensively characterized and commercially available analogue, 2-
(ethoxymethylene)propanedinitrile.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for
2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-
(ethoxymethylene)propanedinitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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. . Coupling
Chemical Shift Lo
Nucleus Solvent Multiplicity Constant (J)
(3) ppm
Hz
H CDCIs 8.65 S
1H CDClIs 4.41 q 7.2
1H CDCls 141 t 7.0
13C CDCIs 157.6
13C CDCIs 113.6
13C CDCls 112.4
13C CDCls 85.1
68.0 (ethoxy
13C CDCIs
CH?)
14.5 (ethoxy
13C CDCIs

CHs)

Note: Some 3C NMR data is sourced from spectral databases and may not specify multiplicity.

Table 2: Infrared (IR) Spectroscopy Data

Technique Wavenumber (cm~?) Assignment
KBr-Pellet 2225 C=N stretch
KBr-Pellet 1604 C=C stretch
KBr-Pellet 1575

ATR-Neat 2220 C=N stretch
ATR-Neat 1580 C=C stretch

Table 3: Mass Spectrometry (MS) Data
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Technique m/z Interpretation
Electron lonization (EI) 122.05 [M]*

Electron lonization (EI) 94 [M - C2Ha4]*
Electron lonization (EI) 67 [M - Cz2Hs0]*

Experimental Protocols
Detailed experimental methodologies for the acquisition of the cited spectroscopic data are
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H and 3C NMR: Spectra were recorded on a 300 MHz spectrometer.[2] The sample was
dissolved in deuterated chloroform (CDCIs). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

o KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR
spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and

pressing into a pellet.[3]

o Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a
Bruker Tensor 27 FT-IR instrument using a DuraSamplIR Il accessory. The spectrum was

acquired from a neat sample.[3]
Mass Spectrometry (MS):

» Electron lonization (El): Mass spectra were obtained from the National Institute of Standards
and Technology (NIST) Mass Spectrometry Data Center.[4] The specific instrumentation and
conditions are not detailed in the available public data.

Logical Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra09036a/c5ra09036a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Ethoxymethylenemalononitrile
https://pubchem.ncbi.nlm.nih.gov/compound/Ethoxymethylenemalononitrile
https://webbook.nist.gov/cgi/cbook.cgi?ID=123-06-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3331621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.

Obtain pure sample of
2-(ethoxymethylene)propanedinitrile

/{mple Piepara}h\

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Determine chemical shifts, Identify characteristic Determine molecular ion peak
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Compare experimental data
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Confirm structure of
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Figure 1: Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for 2-
(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic
chemistry and materials science. For further, more in-depth analysis, techniques such as 2D
NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be
beneficial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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